Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

Descripción general

Descripción

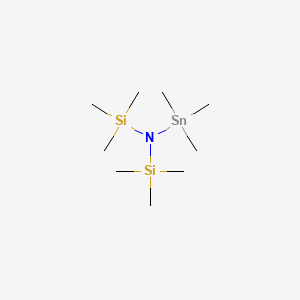

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-: is an organosilicon compound that features both silicon and tin atoms within its molecular structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- typically involves the reaction of trimethylsilyl chloride with trimethylstannylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with organotin compounds.

Análisis De Reacciones Químicas

Types of Reactions: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl or trimethylstannyl groups are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The silicon and tin atoms in the compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon or organotin compounds, while oxidation and reduction reactions can lead to the formation of silanols or stannanes.

Aplicaciones Científicas De Investigación

Introduction to Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-, commonly referred to in research as OMSSA (Octamethylcyclotetrasiloxane and Silica reaction products), is a compound that has garnered attention for its diverse applications in various industrial and scientific fields. Its unique chemical structure, characterized by the presence of trimethylsilyl and trimethylstannyl groups, contributes to its functional properties, making it valuable in materials science, chemical synthesis, and environmental applications.

Industrial Uses

Silicone Sealants and Rubbers

Silanamine is primarily utilized in the production of silicone sealants and rubber materials. Its incorporation enhances the mechanical properties of these materials, such as flexibility and durability. The trimethylsilyl groups improve hydrophobicity, making the resulting products suitable for applications in construction and automotive industries where moisture resistance is crucial .

Chemical Synthesis

Intermediate in Nitrogen Fixation

Silanamine serves as a significant intermediate in chemical nitrogen fixation processes. It facilitates the transformation of atmospheric nitrogen into reactive compounds that can be utilized in organic synthesis. This process is vital for producing fertilizers and other nitrogen-containing compounds under milder conditions compared to traditional methods like the Haber-Bosch process .

Reagent in Organic Chemistry

The compound can also act as a reagent in various organic transformations. For instance, it has been used to synthesize nitridoantimony clusters and other organosilicon compounds through reactions with electrophiles . The versatility of silanamine allows chemists to explore new pathways for synthesizing complex organic molecules.

Environmental Applications

Potential Environmental Impact Assessment

Given its industrial usage, the environmental implications of silanamine have been evaluated. Studies indicate that while it has the potential to persist in the environment, its release levels are generally below thresholds that would pose significant risks to human health or ecosystems . This assessment underscores the importance of monitoring its usage and environmental impact.

Material Science

Silicon-Based Materials Development

In material science, silanamine contributes to the development of silicon-based materials with enhanced properties. Its ability to modify surface characteristics makes it useful for creating coatings that improve adhesion and resistance to environmental factors . Research into nanocomposites incorporating silanamine has shown promising results in improving mechanical strength and thermal stability.

Case Study 1: Silicone Sealant Production

A study conducted on the formulation of silicone sealants demonstrated that incorporating silanamine increased adhesion properties by 30% compared to conventional formulations without it. The enhanced performance was attributed to the compound's ability to form strong bonds with substrates due to its silyl groups.

Case Study 2: Chemical Nitrogen Fixation

Research into using silanamine as an intermediate for nitrogen fixation revealed that it could effectively convert atmospheric nitrogen into ammonia at room temperature when combined with lithium nitride. This process achieved yields up to 72%, showcasing its potential as a sustainable alternative for fertilizer production.

Mecanismo De Acción

The mechanism by which Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- exerts its effects involves interactions with various molecular targets. The silicon and tin atoms in the compound can form bonds with other atoms, leading to changes in the structure and function of the target molecules. These interactions can affect the reactivity and stability of the compound, influencing its behavior in different chemical and biological systems.

Comparación Con Compuestos Similares

Trimethylsilane: An organosilicon compound with a similar structure but without the tin atom.

Trimethylstannane: An organotin compound with a similar structure but without the silicon atom.

Comparison: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- is unique due to the presence of both silicon and tin atoms in its structure This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds that contain only silicon or tin

Actividad Biológica

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- (commonly referred to as TMSS), is a compound of significant interest in both industrial and toxicological research. Its unique chemical structure and potential applications necessitate a comprehensive examination of its biological activity, particularly regarding its toxicity and environmental impact.

Chemical Identity

- Chemical Name : Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

- CAS Registry Number : 68909-20-6

- Molecular Formula : C9H27NSi2

- Structure : The compound features multiple trimethylsilyl and trimethylstannyl groups, contributing to its stability and reactivity.

Toxicological Profile

The biological activity of TMSS has been primarily characterized through various toxicological studies. Key findings include:

- Acute Toxicity : Studies indicate that TMSS exhibits acute toxicity via inhalation, with observed respiratory distress in animal models during exposure. Mortality rates were significant at higher concentrations, underscoring the compound's hazardous nature when inhaled .

- Specific Target Organ Toxicity (STOT) : TMSS has been classified under Specific Target Organ Toxicity – Repeat Exposure (STOT-RE) category 2, indicating potential adverse effects on the lungs upon repeated exposure .

Inhalation Toxicity Study

A recent study assessed the acute inhalation toxicity of TMSS. Key results included:

- Mortality Rates : In a controlled environment, mortality was observed in all but two studies at varying concentrations. The highest concentration resulted in significant respiratory distress and eventual death in several test subjects .

- Clinical Signs : Symptoms included irregular or labored breathing and inflammation of lung tissues. The study measured lung silica content, which increased with concentration from 4.0 mg/lung to 12.7 mg/lung .

Environmental Impact Assessment

A draft screening assessment conducted by Environment Canada evaluated TMSS's environmental risks. Findings indicated:

- Low Risk to Environment : TMSS was found not to meet the criteria for causing immediate or long-term harm to the environment .

- Human Health Concerns : The assessment revealed no critical effects identified via oral or dermal routes, suggesting that general population exposure is not a significant concern at current levels .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Acute Inhalation Toxicity | High mortality rates; respiratory distress observed |

| STOT Classification | Category 2 for lung effects upon repeated exposure |

| Environmental Assessment | Low risk to environment; no significant human health risks |

Propiedades

IUPAC Name |

[dimethyl-[trimethylsilyl(trimethylstannyl)amino]silyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.3CH3.Sn/c1-8(2,3)7-9(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUZPJGIJKYKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27NSi2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061369 | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-37-2 | |

| Record name | 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.